Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate
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Overview
Description
Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate is a chemical compound that belongs to the class of hydrazones Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
The synthesis of Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl 2-chloroacetate with 2-methyl-5-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group in the compound can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
Comparison with Similar Compounds
Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate can be compared with other similar compounds, such as:
Ethyl (2Z)-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetate: This compound has a similar hydrazone structure but with different substituents, leading to variations in its chemical and biological properties.
Methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate: Another hydrazone derivative with different substituents, which may exhibit different reactivity and applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-9-6-8(15(17)18)5-4-7(9)2/h4-6,13H,3H2,1-2H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSFZJZGMNOYRJ-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)[N+](=O)[O-])C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)[N+](=O)[O-])C)/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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